4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine
Overview
Description
RS-127445 is a chemical compound known for its role as a potent and selective antagonist at the serotonin 5-hydroxytryptamine 2B receptor. It exhibits around 1000 times selectivity over the closely related serotonin 5-hydroxytryptamine 2A and serotonin 5-hydroxytryptamine 2C receptors . This compound has been instrumental in scientific research, particularly in understanding the function of the serotonin 5-hydroxytryptamine 2B receptor in various biological systems .
Preparation Methods
Chemical Reactions Analysis
RS-127445 undergoes several types of chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include strong acids and bases, as well as reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may result in the replacement of the fluoro group with other functional groups, while reduction reactions may lead to the formation of different pyrimidine derivatives .
Scientific Research Applications
RS-127445 has been extensively used in scientific research to study the serotonin 5-hydroxytryptamine 2B receptor . It has been employed in various fields, including:
Mechanism of Action
RS-127445 exerts its effects by selectively binding to the serotonin 5-hydroxytryptamine 2B receptor, thereby blocking the action of serotonin at this receptor . This antagonistic action prevents the receptor from activating its downstream signaling pathways, which include the formation of inositol phosphates and increases in intracellular calcium levels . The molecular targets of RS-127445 are primarily the serotonin 5-hydroxytryptamine 2B receptors, and its action helps to elucidate the role of these receptors in various biological systems .
Comparison with Similar Compounds
RS-127445 is unique in its high affinity and selectivity for the serotonin 5-hydroxytryptamine 2B receptor . Similar compounds include:
RS-127445 stands out due to its exceptional selectivity and potency, making it a valuable tool in research focused on the serotonin 5-hydroxytryptamine 2B receptor .
Properties
IUPAC Name |
4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13/h3-10H,1-2H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZQXCUPAJFVBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941960 | |
Record name | 4-(4-Fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199864-87-4 | |
Record name | 4-(4-Fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199864-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(4-fluoronaphth-1-yl)-6-isopropylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199864874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RS-127445 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JAU3P8OBM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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